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Compound of Interest

Compound Name: 4-Methylmorpholin-3-one

CAS No.: 20721-78-2

Cat. No.: B1589659 Get Quote

Executive Summary & Chemical Context
4-Methylmorpholin-3-one (

, MW 115.13) represents a hybrid structural class: it is both a cyclic ether (morpholine) and a
cyclic amide (lactam). This dual functionality dictates its fragmentation physics.[3] In drug
development, it frequently appears as an oxidative metabolite of morpholine-containing
pharmaceuticals (e.g., phenmetrazine derivatives) or as a degradation product in stability
studies of peptide-mimetic drugs.

Understanding its fragmentation is essential for differentiating it from isobaric impurities and

confirming metabolic pathways in PK/PD studies.

Key Chemical Properties:

Molecular Ion (

): m/z 115

Nitrogen Rule: Odd molecular weight indicates an odd number of nitrogen atoms (1).

Ring Stability: The 6-membered lactam ring is relatively stable, often yielding a distinct

molecular ion in EI spectra.
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Instrumentation & Methodology
To replicate the fragmentation patterns described below, the following experimental parameters

are recommended. These ensure sufficient internal energy deposition to induce the diagnostic

bond cleavages.

Experimental Protocol
Inlet System: Gas Chromatography (GC) is preferred due to the compound's volatility.

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

Thermal Program: 50°C (1 min hold)

10°C/min

250°C.

Ion Source (EI):

Energy: 70 eV (Standardized for library matching).

Source Temp: 230°C. (Higher temperatures may induce thermal degradation prior to

ionization).

Emission Current: 35

A.

System Suitability (Self-Validation):

Before analysis, tune with PFTBA (Perfluorotributylamine).

Validation Criteria: The m/z 69/219 ratio should be >35% to ensure adequate high-mass

transmission, though 4-Methylmorpholin-3-one is a low-mass analyte.

Fragmentation Pathway Analysis
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The fragmentation of 4-Methylmorpholin-3-one is driven by two competing charge localization

sites: the nitrogen lone pair (amide resonance) and the ether oxygen.

Mechanism A: Lactam Ring Contraction (Loss of CO)
The most energetically favorable pathway for cyclic amides involves the expulsion of carbon

monoxide (CO).

Ionization: Removal of an electron from the nitrogen lone pair yields the radical cation (

115).

Alpha-Cleavage: The bond adjacent to the carbonyl breaks, opening the ring.

Expulsion: The acyl radical eliminates neutral CO (28 Da).

Result: Formation of a distonic ion at m/z 87 (

).

Mechanism B: Morpholine Ether Cleavage (Loss of )
The ether oxygen can induce a Retro-Diels-Alder (RDA) like fragmentation.

Cleavage: The C-C bond of the ethylene bridge (C5-C6) breaks.

Elimination: Neutral ethylene (

, 28 Da) is lost.

Result: This also produces an ion at m/z 87, isobaric with the CO loss. High-resolution MS

(HRMS) is required to distinguish these (

vs

).

Mechanism C: Formation of the Base Peak (m/z 58)
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The base peak in N-methylated cyclic amines/amides often arises from the formation of a

stable iminium ion.

Following ring opening, secondary fragmentation cleaves the C-C bond adjacent to the

nitrogen.

This generates the N-methyl-methylene-iminium ion (

) or a cyclic aziridinium species.

m/z 58 is highly diagnostic for

-methyl-ethyl-amine substructures.

Diagnostic Ions & Interpretation Table
The following table summarizes the key ions. Relative abundances are approximate and

system-dependent (quadrupole vs. ion trap).
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m/z (Da) Identity Formula
Origin/Mechan
ism

Diagnostic
Value

115 Molecular Ion

Parent: Confirms

MW and odd N

count.

87

Ring contraction

(Loss of

Carbonyl)

Major:

Characteristic of

cyclic

ketones/lactams.

86
H-rearrangement

+ CO loss

Common: Often

accompanies the

87 peak.

58 Base Peak (Dimethyliminium

deriv.)

Critical:

Fingerprint for N-

methyl-

morpholine core.

42 Fragment (rearrangement)
Minor: General

amine fragment.

Visualizing the Fragmentation Tree
The following diagram illustrates the mechanistic causality described above.
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Figure 1: Mechanistic fragmentation tree of 4-Methylmorpholin-3-one under 70 eV Electron

Ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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